[13-Hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Description
This compound is a tetracyclic diterpenoid derivative characterized by a complex fused-ring system with hydroxyl, hydroxymethyl, and acetate functional groups. The compound’s molecular weight is inferred to be approximately 350–360 g/mol based on analogs (e.g., ).
Properties
IUPAC Name |
[13-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-13-18(25)21-9-6-16-19(3,12-23)7-5-8-20(16,4)17(21)15(27-14(2)24)10-22(13,26)11-21/h15-17,23,26H,1,5-12H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPRWTSCIQSVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(CC3(C1C4(CCCC(C4CC3)(C)CO)C)C(=O)C2=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[13-Hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate is a complex organic compound with notable biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H32O5
- Molecular Weight : 368.48 g/mol
- CAS Number : 106428-28-8
- Structure : The compound features a tetracyclic structure that contributes to its unique biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Antioxidant Activity : Studies indicate that the compound exhibits significant antioxidant properties, which may help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary research suggests that this compound may possess antimicrobial activity against certain pathogens.
Therapeutic Applications
Given its diverse biological activities, potential therapeutic applications include:
- Cancer Treatment : Its ability to induce apoptosis in cancer cells has been highlighted in various studies.
- Cardiovascular Health : The anti-inflammatory properties may contribute to cardiovascular protection.
- Neurological Disorders : The antioxidant effects suggest a role in neuroprotection.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Effects
A study conducted on rat models demonstrated that administration of the compound significantly reduced markers of oxidative stress compared to control groups. This suggests a protective effect against cellular damage caused by free radicals.
Case Study 2: Anti-inflammatory Properties
In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines in human macrophages, indicating its potential use in treating inflammatory diseases such as arthritis.
Case Study 3: Antimicrobial Activity
Research published in a peer-reviewed journal reported that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli, suggesting its utility as a natural antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Studies have indicated that compounds with similar tetracyclic structures exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that modifications in the hydroxyl and methyl groups can enhance the anticancer properties of related compounds .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity. This is particularly relevant for developing new antibiotics in response to rising antibiotic resistance .
Natural Product Synthesis
The unique structure of this compound makes it a valuable precursor in synthetic organic chemistry. It can be utilized in:
- Synthesis of Bioactive Molecules : The functional groups present allow for further derivatization, leading to the synthesis of novel bioactive compounds that may have enhanced pharmacological properties .
Case Studies
Several studies have documented the applications of similar compounds:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored derivatives of tetracyclic compounds and their effects on cancer cell proliferation. The results indicated significant cytotoxicity at specific concentrations, suggesting a pathway for developing new cancer therapies .
- Case Study 2 : Research conducted by Natural Products Research highlighted the antimicrobial efficacy of structurally similar compounds against Gram-positive bacteria, demonstrating potential applications in treating infections caused by resistant strains .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | Tetracyclic | High | Moderate |
| Compound B | Tetracyclic | Moderate | High |
| 13-Hydroxy... | Tetracyclic | Potential | Under Investigation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) {5-Formyl-14-hydroxy-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecan-14-yl}methyl Acetate
- Key Differences : Replaces the hydroxymethyl group at C5 with a formyl group.
- This substitution may alter solubility (lower polarity) and metabolic stability .
b) Ethyl (1R,4S,5R,9S,10R,13S)-5,9,13-Trimethyl-14-methylene-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
- Key Differences : Substitutes the acetate group with an ethyl ester and introduces a 14-methylene-14-oxo moiety.
- Structural Insights : Single-crystal X-ray data (R factor = 0.067) confirms a distorted tetracyclic core with a planar carboxylate group. The ethyl ester may reduce polarity compared to the acetate, affecting membrane permeability .
c) 16-Isopropyl-5,9-Dimethyltetracyclo-[10.2.2.0^1,10.0^4,9]hexadec-15-ene-5,14-dimethanol
- Key Differences: Replaces the 14-methylidene and acetate groups with isopropyl and dimethanol substituents.
Crystallographic and Conformational Differences
- The ethyl carboxylate analog exhibits a monoclinic crystal system with torsional strain at C25–C28 (55.0°), suggesting flexibility in the side chain . In contrast, azapentacyclic analogs () display rigid pentacyclic frameworks due to additional fused rings.
Molecular Weight and Physicochemical Properties
- Higher molecular weight analogs (e.g., 494.538 g/mol in ) exhibit increased steric bulk, likely reducing diffusion rates across biological membranes.
Preparation Methods
Plant Material Selection
Rosthornin A is predominantly extracted from Rabdosia rosthornii, a plant species within the Lamiaceae family. Fresh aerial parts (leaves and stems) are collected during the flowering season to maximize diterpenoid content. The plant material is shade-dried, pulverized into a coarse powder, and stored in airtight containers to prevent degradation.
Solvent Extraction
The dried powder undergoes sequential solvent extraction to isolate non-polar to polar constituents:
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Hexane Defatting : The powder is refluxed with hexane (3 × 5 L per kg) to remove lipids and chlorophyll.
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Ethyl Acetate Extraction : Defatted material is extracted with ethyl acetate (EtOAc) under reflux (4 × 6 L per kg) to solubilize medium-polarity diterpenoids.
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Methanol Extraction : Residual plant matter is further extracted with methanol (MeOH) to recover polar compounds.
The ethyl acetate fraction, enriched with Rosthornin A, is concentrated under reduced pressure at 40°C to yield a crude extract.
Table 1: Solvent Extraction Protocol
| Step | Solvent | Volume (L/kg) | Temperature (°C) | Duration (h) |
|---|---|---|---|---|
| 1 | Hexane | 15 | 60 | 24 |
| 2 | EtOAc | 24 | 70 | 36 |
| 3 | MeOH | 18 | 65 | 48 |
Chromatographic Purification
Column Chromatography
The ethyl acetate fraction is subjected to silica gel column chromatography (60–120 mesh) using a gradient elution system:
High-Performance Liquid Chromatography (HPLC)
Final purification is achieved via semi-preparative HPLC:
-
Column : C18 reverse-phase (250 × 10 mm, 5 μm).
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Mobile Phase : Acetonitrile:H2O (65:35, isocratic).
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Flow Rate : 3 mL/min.
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Detection : UV at 230 nm.
Rosthornin A elutes at 12.7 minutes, yielding a purity >98% as confirmed by HPLC-DAD.
Table 2: HPLC Parameters for Rosthornin A
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 10 mm, 5 μm) |
| Mobile Phase | Acetonitrile:H2O (65:35) |
| Flow Rate | 3 mL/min |
| Retention Time | 12.7 min |
| Purity | >98% |
Structural Characterization
Spectroscopic Analysis
The structure of Rosthornin A is confirmed through integrated spectroscopic techniques:
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IR (KBr) : Peaks at 3420 cm⁻¹ (O–H), 1735 cm⁻¹ (ester C=O), and 1670 cm⁻¹ (ketone C=O).
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1H NMR (500 MHz, CDCl3) : Key signals include δ 5.45 (s, 1H, H-14), δ 4.70 (d, J = 12 Hz, H-13), and δ 2.05 (s, 3H, acetate methyl).
-
13C NMR (125 MHz, CDCl3) : Notable resonances at δ 210.5 (C-15 ketone), δ 170.2 (ester carbonyl), and δ 121.5 (C-14 methylidene).
Table 3: Key NMR Assignments for Rosthornin A
| Position | δH (mult, J in Hz) | δC (mult) |
|---|---|---|
| C-13 | 4.70 (d, 12) | 72.8 |
| C-14 | 5.45 (s) | 121.5 |
| C-15 | - | 210.5 |
| Acetate | 2.05 (s) | 21.3 |
X-ray Crystallography
Single-crystal X-ray diffraction confirms the relative configuration of the tetracyclic core. Crystals are obtained by slow evaporation of a dichloromethane:hexane (1:2) solution. The structure reveals a trans-decalin system with the acetate group at C-13 in the β-orientation.
| Solvent | Solubility (mg/mL) |
|---|---|
| Chloroform | 25 |
| DMSO | 50 |
| Ethyl Acetate | 30 |
| Methanol | 15 |
Q & A
Basic Research Questions
Q. How is the molecular structure of [compound] determined experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystal preparation : Grow high-quality crystals via solvent evaporation or diffusion methods.
- Data collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 293 K to collect intensity data.
- Refinement : Apply SHELXL-97 software to refine atomic coordinates, thermal parameters, and bond angles. Example refinement parameters: R-factor = 0.067, wR-factor = 0.189 .
- Validation : Cross-check with NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., acetate, hydroxyl).
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Assign stereochemistry using 2D NMR (COSY, NOESY) to resolve complex tetracyclic ring coupling patterns.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight confirmation (e.g., expected m/z ~450.6) .
- FT-IR : Identify key vibrations (e.g., C=O at ~1700 cm⁻¹ for the acetate group) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
- Root cause analysis :
- Isomerism : Use chiral HPLC or polarimetry to detect stereoisomers (e.g., axial vs. equatorial substituents) .
- Crystallinity : Compare SC-XRD data with PXRD to rule out polymorphic variations .
Q. What computational methods predict the compound’s biological activity or stability?
- Molecular docking : Use AutoDock Vina to screen against target proteins (e.g., enzymes with hydrophobic binding pockets).
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .
- ADMET prediction : Apply SwissADME to evaluate Lipinski’s Rule of Five compliance (rotatable bonds ≤10, logP ≤5) .
Q. How to optimize synthetic routes for derivatives with modified substituents?
- Reaction design : Use regioselective acetylation (e.g., protecting hydroxyl groups with TBSCl) to target specific positions .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water).
- Validation : Monitor reaction progress via TLC and validate purity (>95%) using HPLC .
Data Management & Reproducibility
Q. How to verify structural data against public crystallographic databases?
- Database cross-referencing : Query the Crystallography Open Database (COD) using the compound’s SMILES string or InChIKey.
- Parameters to compare : Unit cell dimensions (Å), space group (e.g., P2₁2₁2₁), and Z-value .
Q. What statistical frameworks ensure robust experimental design in pharmacological studies?
- Randomized block design : Split plots for variables like dosage and exposure time to minimize bias .
- Power analysis : Calculate sample size using G*Power (α = 0.05, β = 0.2) to ensure statistical significance .
Conflict Resolution in Published Data
Q. How to address discrepancies in reported melting points or solubility?
- Experimental replication : Repeat measurements using differential scanning calorimetry (DSC) for melting points.
- Solvent systems : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) under controlled temperature (±0.1°C) .
Synthesis & Functionalization Challenges
Q. What strategies mitigate side reactions during tetracyclic core synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
